Dipotassium pentadecyl phosphonate

Description

Properties

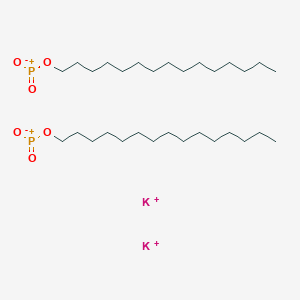

Molecular Formula |

C30H62K2O6P2+2 |

|---|---|

Molecular Weight |

659.0 g/mol |

IUPAC Name |

dipotassium;oxido-oxo-pentadecoxyphosphanium |

InChI |

InChI=1S/2C15H31O3P.2K/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(16)17;;/h2*2-15H2,1H3;;/q;;2*+1 |

InChI Key |

XBFPHJVMIWCBFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCO[P+](=O)[O-].CCCCCCCCCCCCCCCO[P+](=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium pentadecyl phosphonate can be synthesized through various methods. One common approach involves the reaction of pentadecyl alcohol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions typically involve:

Temperature: Controlled to prevent decomposition.

Solvent: Anhydrous solvents like toluene or dichloromethane.

Catalysts: Often, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of dipotassium pentadecyl phosphonate often involves large-scale batch reactors. The process includes:

Neutralization: Phosphoric acid is neutralized with potassium hydroxide.

Reaction: The neutralized solution is reacted with pentadecyl alcohol.

Purification: The product is purified through crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentadecyl phosphonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products Formed

Phosphonic Acids: Formed through oxidation.

Phosphine Derivatives: Formed through reduction.

Substituted Phosphonates: Formed through substitution reactions.

Scientific Research Applications

Dipotassium pentadecyl phosphonate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential in drug delivery systems and as a component in bone-targeting drugs.

Industry: Used in the formulation of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of dipotassium pentadecyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrophobic pentadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, leading to enzyme inhibition and altered metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of dipotassium pentadecyl phosphonate with structurally or functionally related compounds, based on available evidence:

Functional and Structural Comparisons

Bioactivity: Dipotassium phosphonate (BioPhos 43L) demonstrates efficacy against Phytophthora root rot in horticulture, acting as a systemic fungicide . In contrast, dipotassium pentadecyl phosphonate’s elongated alkyl chain may enhance its ability to disrupt microbial membranes, though direct evidence is lacking. Pentadecyl triphenyl phosphonate is non-bioactive in its role as an astaxanthin precursor, highlighting how substituents (e.g., phenyl vs. potassium) alter functionality .

Synthesis Efficiency :

- Pentadecyl triphenyl phosphonate is synthesized in a one-step process using concentrated sulfuric acid, avoiding deprotection steps . Dipotassium pentadecyl phosphonate likely requires additional neutralization steps to form the dipotassium salt, increasing production complexity.

Solubility and Formulation :

- The dipotassium salts (pentadecyl phosphonate, phosphonate, and disulphonate) exhibit high water solubility, making them suitable for liquid formulations. The pentadecyl chain, however, introduces a balance between solubility and lipid compatibility, unlike purely aromatic sulphonates .

Research Findings and Limitations

Agricultural Efficacy: BioPhos 43L (containing dipotassium phosphonate and phosphate) reduced Phytophthora infection in poinsettias and pothos by 60–80% in greenhouse trials . This suggests that dipotassium pentadecyl phosphonate could similarly act as a phosphonate donor, with enhanced persistence due to its alkyl chain.

Industrial Relevance :

- The one-pot synthesis of pentadecyl triphenyl phosphonate underscores the feasibility of scaling up alkyl phosphonate production. However, dipotassium salts may require stricter pH control during synthesis to avoid hydrolysis.

Data Gaps: No direct studies on dipotassium pentadecyl phosphonate were identified. Its properties are inferred from analogs, necessitating experimental validation of its stability, toxicity, and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.